![molecular formula C8H14Cl2N4 B2652203 N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-68-7](/img/structure/B2652203.png)
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
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Overview
Description
“N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . It is related to the field of medicine synthesis and medicine quality research .
Synthesis Analysis
The synthesis of this compound involves dissolving N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in a first organic solvent, catalyzing by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate .Molecular Structure Analysis
The molecular structure of “N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” include a molecular weight of 237.130 Da and a monoisotopic mass of 236.059555 Da .Scientific Research Applications
Anti-Inflammatory Effects
Pyrimidines, including our compound of interest, have been investigated for their anti-inflammatory properties . These effects are attributed to their ability to inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. Numerous pyrimidines have demonstrated potent anti-inflammatory activity, making them promising candidates for drug development.
Antileishmanial Activity
Researchers have explored the antileishmanial efficacy of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share structural similarities with our compound . These derivatives showed potential in inhibiting the growth of Leishmania parasites responsible for visceral leishmaniasis (VL). Compound 5m, in particular, exhibited promising in vitro antileishmanial activity and demonstrated inhibition of parasite burden in infected mice.
Potential Acaricide
While not directly related to our compound, pyrimidifen derivatives have been studied as acaricides . These compounds exhibit bioactivity against pests, and their unique chemical structures make them interesting candidates for pest control. Although our compound has not been specifically evaluated as an acaricide, this research sheds light on the broader applications of pyrimidines.
Drug-Likeness and Pharmacokinetics
In silico predictions and pharmacokinetic studies have assessed the stability and safety of pyrimidine derivatives, including our compound . Ensuring drug-likeness and favorable pharmacokinetic properties is crucial for their potential therapeutic use.
Antiviral and Antibacterial Properties
While specific studies on our compound are limited, pyrimidines in general have demonstrated antiviral and antibacterial activities . These properties are essential for combating infectious diseases.
Structure-Activity Relationships (SARs)
Understanding the SARs of pyrimidines is crucial for designing novel analogs with enhanced properties. Researchers have explored various substitutions and modifications to optimize their biological effects .
Safety and Hazards
Future Directions
The future directions for research on “N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” and similar compounds could involve further exploration of their pharmacological effects, particularly their anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their structure-activity relationships could also be areas of interest .
properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPXVKUSJFPCNR-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride |
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